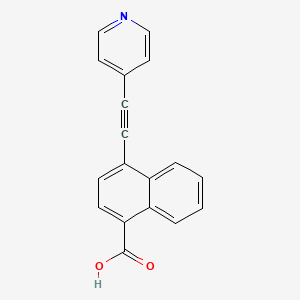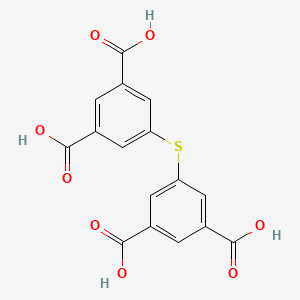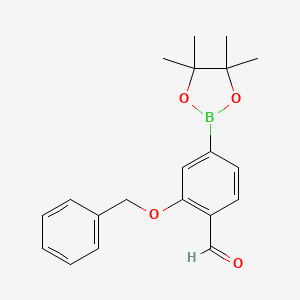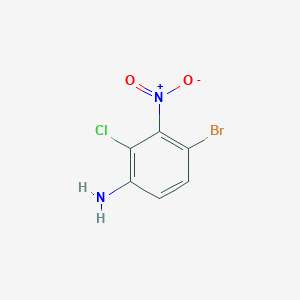![molecular formula C22H13N B8248004 3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene](/img/structure/B8248004.png)
3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene is a heterocyclic aromatic compound with the molecular formula C22H13N and a molecular weight of 291.35 g/mol . This compound is known for its unique structure, which includes fused benzene and azulene rings, making it an interesting subject for research in organic chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene involves the reaction of 11-phenyl-7H-benzo[c]carbazole with sodium chloride and aluminum chloride in benzene . The reaction mixture is then hydrolyzed, washed with water and aqueous sodium hydrogen carbonate solution, dried over magnesium sulfate, and concentrated. The final product is obtained after purification .
Industrial Production Methods
The key to industrial production would be optimizing the reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Aplicaciones Científicas De Investigación
3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially affecting gene expression and protein synthesis . Additionally, its ability to undergo redox reactions makes it a candidate for studying electron transfer processes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 11H-11-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene
- 3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene derivatives
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials such as OLEDs and in the study of molecular interactions .
Propiedades
IUPAC Name |
23-azahexacyclo[12.7.1.13,21.02,7.08,13.018,22]tricosa-1(21),2(7),3,5,8,10,12,14,16,18(22),19-undecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N/c1-2-7-15-14(6-1)16-8-3-5-13-11-12-19-22(20(13)16)21-17(15)9-4-10-18(21)23-19/h1-12,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXCANSZTDGMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)NC5=C4C6=C(C=CC=C26)C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2'-(9,9'-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8248006.png)




